molecular formula C19H16N4O2S B2439217 6-(4-Methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazol-3-carboxamid CAS No. 1049367-88-5

6-(4-Methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazol-3-carboxamid

Katalognummer: B2439217
CAS-Nummer: 1049367-88-5
Molekulargewicht: 364.42
InChI-Schlüssel: QXVDGDIYLDCMJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure combining an imidazo[2,1-b]thiazole core with a methoxyphenyl and pyridinylmethyl substituent, which contributes to its diverse chemical reactivity and biological activity.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its interactions with specific molecular targets suggest it could be developed into a drug for treating various diseases, including infections and cancers.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications, including pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b]thiazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative of 4-methoxyphenyl and a halogenated imidazo[2,1-b]thiazole intermediate.

    Attachment of the Pyridinylmethyl Group: The final step involves the N-alkylation of the imidazo[2,1-b]thiazole with a pyridin-4-ylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-b]thiazole ring, potentially leading to the formation of dihydroimidazo[2,1-b]thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazo[2,1-b]thiazole derivatives.

    Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, which in turn affects cell function and viability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents, leading to different chemical and biological properties.

    Thiazolylimidazoles: These compounds have a thiazole ring fused to an imidazole ring, similar to the target compound, but with different substituents.

Uniqueness

The uniqueness of 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.

Biologische Aktivität

6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Common Name : 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
  • CAS Number : 1021218-24-5
  • Molecular Formula : C₁₈H₁₄N₄O₂S
  • Molecular Weight : 350.4 g/mol

Biological Activity Overview

The compound exhibits significant biological activity primarily through its interaction with various molecular targets involved in cancer progression. Notably, it has shown promise in inhibiting FLT3 kinase activity, which is crucial in the treatment of acute myeloid leukemia (AML).

The mechanism by which 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide exerts its effects includes:

  • FLT3 Inhibition : The compound selectively inhibits the FLT3 receptor tyrosine kinase, which is often mutated in AML. This inhibition leads to reduced proliferation of FLT3-dependent cancer cells.
  • Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in AML cell lines, contributing to its anti-cancer properties.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines, further inhibiting tumor growth.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazo[2,1-b]thiazole scaffold significantly influence biological activity. Key findings include:

  • The presence of a methoxy group at the para position of the phenyl ring enhances potency against FLT3.
  • Variations in the pyridine substituent also affect the compound's affinity for its target and overall biological efficacy.

Study 1: Anti-Leukemic Activity

A study focused on a series of imidazo[2,1-b]thiazole derivatives found that compounds similar to 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl) exhibited IC50 values as low as 0.002 μM against MV4-11 AML cells. This highlights their potential as effective treatments for AML .

Study 2: In Vitro Efficacy

In vitro assays demonstrated that this compound significantly reduced cell viability in FLT3-dependent cell lines while showing minimal effects on FLT3-independent lines such as HeLa cells. This selective toxicity underscores its potential for targeted cancer therapy .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
FLT3 InhibitionIC50 = 0.002 μM against MV4-11
Apoptosis InductionIncreased apoptosis in AML cells
Cell Cycle ArrestG1 phase arrest in treated cells

Eigenschaften

IUPAC Name

6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-25-15-4-2-14(3-5-15)16-11-23-17(12-26-19(23)22-16)18(24)21-10-13-6-8-20-9-7-13/h2-9,11-12H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVDGDIYLDCMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.